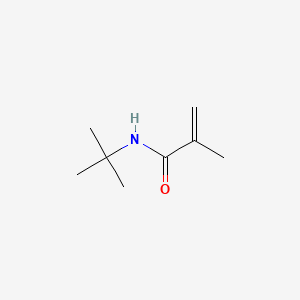

N-tert-Butylmethacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXAODFGRZKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215831 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-73-0 | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butylmethacrylamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the synthesis, polymerization, and specific applications of N-tert-Butylmethacrylamide (CAS No. 6554-73-0) is limited. Much of the available research focuses on its structural isomer, N-tert-butylacrylamide (NTBA, CAS No. 107-58-4). This guide provides a comprehensive overview of this compound based on available data, general chemical principles, and analogous N-substituted (meth)acrylamides. Protocols and pathways are presented as illustrative examples based on established chemical reactions and polymer science concepts.

Introduction

This compound (NTBMA) is a vinyl monomer characterized by a hydrophobic tert-butyl group and a polymerizable methacrylamide functionality. This unique combination of a bulky, non-polar side chain and a hydrophilic amide group suggests its potential utility in the synthesis of smart polymers, particularly for biomedical applications. The presence of the α-methyl group on the acrylamide backbone differentiates it from its more commonly studied isomer, N-tert-butylacrylamide (NTBA), and can influence its polymerization kinetics and the properties of the resulting polymer, such as its chain stiffness and thermal stability.

While specific applications are not extensively documented, NTBMA is noted as a biomedical substance for the synthesis of drug and vaccine delivery systems. Its structure suggests that its polymers could exhibit thermoresponsive behavior, making it a candidate for creating "smart" hydrogels that respond to temperature changes, a valuable property for controlled drug release.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 6554-73-0 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | N-(tert-butyl)-2-methylprop-2-enamide |

| Synonyms | N-(1,1-dimethylethyl)-2-methyl-2-propenamide, NTBMA |

| Appearance | White to off-white crystalline powder |

| Melting Point | 56-60 °C |

| Boiling Point | Not available |

| Density | ~0.879 g/cm³ (predicted) |

| Solubility | Soluble in methanol. |

| InChI Key | QQZXAODFGRZKJT-UHFFFAOYSA-N |

| SMILES | C=C(C)C(=O)NC(C)(C)C |

Synthesis of this compound

A common and effective method for the synthesis of N-substituted amides is the Ritter reaction. This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to form the amide. For the synthesis of this compound, methacrylonitrile would serve as the nitrile and tert-butanol or isobutylene as the source of the tert-butyl carbocation in the presence of a strong acid catalyst like sulfuric acid.

Proposed Experimental Protocol for Synthesis (Ritter Reaction)

This protocol is a generalized procedure for the Ritter reaction adapted for the synthesis of this compound.

Materials:

-

Methacrylonitrile

-

tert-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, a solution of tert-butanol in a suitable solvent (e.g., glacial acetic acid) is prepared and cooled in an ice bath to 0-5 °C.

-

Concentrated sulfuric acid is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Methacrylonitrile is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

The reaction mixture is then carefully poured into a beaker of crushed ice and water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound via the Ritter reaction.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound). The choice of initiator, solvent, and temperature will influence the molecular weight and polydispersity of the resulting polymer.

Proposed Experimental Protocol for Free-Radical Polymerization

This protocol describes a general method for the free-radical solution polymerization of this compound.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous 1,4-Dioxane (or other suitable solvent like DMF or Toluene)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Schlenk flask or similar reaction vessel with a condenser

Procedure:

-

This compound and AIBN are dissolved in anhydrous 1,4-dioxane in a Schlenk flask.

-

The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is then filled with nitrogen gas and placed in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-70 °C).

-

The polymerization is allowed to proceed for a set time (e.g., 12-24 hours).

-

The reaction is terminated by cooling the flask in an ice bath.

-

The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymerization Workflow Diagram

Caption: General workflow for the free-radical polymerization of this compound.

Potential Applications in Drug Development

The molecular structure of this compound suggests that its polymer, poly(this compound), could be a valuable material in drug delivery due to its potential thermoresponsive properties. The hydrophobic tert-butyl groups can lead to a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, and above the LCST, it undergoes a phase transition to become insoluble, which can be exploited for controlled drug release.

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels based on poly(this compound) could be designed to be in a swollen, drug-loaded state at room temperature and then shrink to release the drug at physiological temperature (37 °C).

Table 2: Potential Properties and Applications of Poly(this compound)

| Property / Application Area | Description |

| Thermo-sensitivity | The polymer may exhibit a Lower Critical Solution Temperature (LCST), allowing for temperature-triggered drug release. |

| Injectable Hydrogels | A solution of the polymer could be injected into the body, where it would form a gel depot at body temperature, providing sustained local drug delivery. |

| Drug Encapsulation | The hydrophobic domains formed by the tert-butyl groups could serve as reservoirs for hydrophobic drugs, enhancing their solubility and enabling their delivery in aqueous environments. |

| Biocompatibility | Acrylamide-based polymers often exhibit good biocompatibility, a crucial requirement for drug delivery systems. However, this would need to be experimentally verified for poly(NTBMA). |

Conceptual Drug Delivery Mechanism

The following diagram illustrates the conceptual mechanism of temperature-triggered drug release from a hydrogel made of poly(this compound).

Caption: Conceptual diagram of temperature-triggered drug release from a thermoresponsive hydrogel.

Conclusion

This compound is a monomer with significant potential for the development of advanced polymeric materials, particularly for applications in drug delivery and regenerative medicine. While specific research on this monomer is currently sparse, its chemical structure provides a strong rationale for its utility in creating thermoresponsive polymers. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers and scientists to explore the synthesis, properties, and applications of this promising, yet understudied, compound. Further research is warranted to fully characterize poly(this compound) and to validate its efficacy in drug delivery systems.

An In-Depth Technical Guide to N-tert-Butylmethacrylamide: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylmethacrylamide (NTBMAM) is a mono-substituted methacrylamide monomer characterized by the presence of a bulky, hydrophobic tert-butyl group attached to the nitrogen atom. This unique structural feature imparts specific properties to the monomer and its corresponding polymers, making it a compound of increasing interest in the fields of polymer chemistry, material science, and particularly in the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, polymerization, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical Structure and Identification

This compound is a white to almost white crystalline powder. Its fundamental chemical identifiers and structural details are crucial for its accurate application and study.

| Identifier | Value | Reference |

| IUPAC Name | N-(tert-butyl)-2-methylprop-2-enamide | [] |

| CAS Number | 6554-73-0 | [][2] |

| Molecular Formula | C₈H₁₅NO | [] |

| Molecular Weight | 141.21 g/mol | [] |

| SMILES | C=C(C)C(=O)NC(C)(C)C | [3] |

| InChI Key | QQZXAODFGRZKJT-UHFFFAOYSA-N | [] |

graph chemical_structure {

layout=neato;

node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];

edge [color="#202124"];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

O1 [label="O"];

N1 [label="N"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

H1 [label="H"];

// Positioning nodes

C1 [pos="0,0!"];

C2 [pos="1,0.5!"];

C3 [pos="2,-0.2!"];

O1 [pos="2.5,-0.9!"];

N1 [pos="2.8,0.7!"];

H1 [pos="3.2,0.1!"];

C4 [pos="3.5,1.5!"];

C5 [pos="4.5,1!"];

C6 [pos="3,2.5!"];

C7 [pos="4.2,2.2!"];

C8 [pos="-0.5,0.8!"];

// Bonds

C1 -- C2 [label="", len=1.5];

C1 -- C8 [label="", len=1.5];

C2 -- C3 [label="", len=1.5];

C3 -- O1 [label="=", len=1.2];

C3 -- N1 [label="", len=1.5];

N1 -- H1 [label="", len=1.0];

N1 -- C4 [label="", len=1.5];

C4 -- C5 [label="", len=1.5];

C4 -- C6 [label="", len=1.5];

C4 -- C7 [label="", len=1.5];

// Dummy nodes for double bond

dummy1 [pos="0.5, -0.25!", style=invis];

C1 -- dummy1 [style=invis];

dummy1 -- C2 [style=invis];

C1 -- C2 [style=invis];

C1 -- C2 [dir=none, label="="];

}

### Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, processing, and application in various experimental settings.

| Property | Value | Reference |

|---|---|---|

| **Appearance** | White to almost white powder to crystal | |

| **Melting Point** | 56.0 to 60.0 °C | |

| **Boiling Point** | 250.4 °C at 760 mmHg | |

| **Density** | 0.876 g/cm³ | |

| **Solubility** | Almost transparent in Methanol | |

| **Vapor Pressure** | 0.0217 mmHg at 25°C | |

| **Flash Point** | 140.5 °C | |

| **Topological Polar Surface Area** | 29.1 Ų | |

| **XLogP3** | 1.5 | |

### Experimental Protocols

#### Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methacryloyl chloride with tert-butylamine. While a highly detailed, step-by-step protocol for this specific synthesis is not readily available in the provided search results, a general procedure can be inferred from standard organic chemistry practices for amide synthesis.

**General Reaction Scheme:**

```dot

graph synthesis_workflow {

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [color="#202124"];

reactant1 [label="Methacryloyl Chloride"];

reactant2 [label="tert-Butylamine"];

solvent [label="Inert Solvent (e.g., Dichloromethane)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

base [label="Base (e.g., Triethylamine)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

reaction [label="Reaction Mixture", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

workup [label="Aqueous Workup", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

purification [label="Purification (e.g., Recrystallization)", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

product [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

reactant1 -> reaction;

reactant2 -> reaction;

solvent -> reaction;

base -> reaction;

reaction -> workup;

workup -> purification;

purification -> product;

}

Figure 2. General workflow for the synthesis of this compound.

Illustrative Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine and a non-nucleophilic base (e.g., triethylamine) in an inert anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Addition of Reactant: Cool the solution in an ice bath. Add a solution of methacryloyl chloride in the same solvent dropwise to the stirred solution via the dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.

Free Radical Polymerization of this compound

Polymers of this compound can be synthesized via free radical polymerization. The following is a general protocol for solution polymerization.

General Reaction Scheme:

Figure 3. General workflow for the free radical polymerization of NTBMAM.

Illustrative Protocol:

-

Preparation: Dissolve this compound and a free radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent (e.g., toluene or DMF) in a reaction vessel.

-

Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and maintain the temperature for several hours.

-

Isolation: After the polymerization period, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol or hexane.

-

Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Applications in Drug Development

The unique properties of this compound and its polymers make them promising candidates for various applications in drug development, primarily in the formulation of controlled-release drug delivery systems.

Polymers and copolymers of NTBMAM are being explored for the fabrication of:

-

Nanocarriers: These polymer-based nanoparticles can be designed for targeted drug delivery to specific sites in the body, such as cancer cells or infectious agents. []The hydrophobic nature of the tert-butyl group can contribute to the encapsulation of poorly water-soluble drugs.

-

Hydrogels: Copolymers of this compound with hydrophilic monomers can form hydrogels. These three-dimensional networks can encapsulate therapeutic agents and release them in a controlled manner. [4]The release can be triggered by environmental stimuli such as pH or temperature.

-

Biocompatible Materials: Studies on copolymers containing N-tert-butylacrylamide suggest good biocompatibility, which is a critical requirement for materials used in drug delivery and tissue engineering. [5]For example, nanogels of methylcellulose hydrophobized with N-tert-butylacrylamide have shown biocompatibility with human corneal epithelial cells.

[6]

While the homopolymer of this compound has been less explored for direct drug delivery applications compared to its copolymers, its role as a key monomer for tuning the properties of drug delivery systems is significant. The incorporation of NTBMAM can enhance the stability and bioavailability of encapsulated drugs.

[]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct interaction of this compound or its homopolymer with specific biological signaling pathways. The primary focus of research has been on the material properties and drug delivery capabilities of its polymers and copolymers. The biocompatibility of these materials has been assessed in some studies, indicating low cytotoxicity. [6][7]However, a detailed investigation into the molecular mechanisms of interaction with cells and tissues is an area that warrants further research. For drug development professionals, this represents both a knowledge gap and an opportunity for novel investigations into the bio-interactions of these promising materials.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced materials, particularly for biomedical applications. Its well-defined chemical structure and tunable physicochemical properties, when incorporated into polymers, offer a platform for creating sophisticated drug delivery systems. While detailed experimental protocols and a thorough understanding of its biological interactions are still emerging, the existing data strongly suggest that this compound will continue to be a valuable building block for researchers and scientists working at the interface of chemistry, materials science, and medicine. Further exploration into its synthesis, polymerization, and, crucially, its biological effects will undoubtedly unlock its full potential in the development of next-generation therapeutics.

References

- 2. This compound CAS#: 6554-73-0 [amp.chemicalbook.com]

- 3. N-t-Butylmethacrylamide (CAS 6554-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide)- grafted hyaluronan as an injectable and self-assembling scaffold for cartilage tissue engineering [scirp.org]

- 6. Nanogels of methylcellulose hydrophobized with N-tert-butylacrylamide for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-tert-Butylmethacrylamide Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylmethacrylamide (TBMAM) is a functional monomer of significant interest in the development of advanced polymers for biomedical applications, particularly in the field of drug delivery. Its unique properties, including thermal responsiveness and hydrophobicity, make it a valuable building block for smart polymer systems. This technical guide provides a comprehensive overview of the synthesis of TBMAM, focusing on two primary synthetic routes: the Ritter reaction and the reaction of methacryloyl chloride with tert-butylamine. This document offers detailed experimental protocols, comparative analysis of the synthetic methods, and thorough characterization data to assist researchers in the successful synthesis and purification of this versatile monomer.

Introduction

This compound is an α,β-unsaturated amide monomer characterized by a bulky, hydrophobic tert-butyl group. This structural feature imparts unique solubility and conformational properties to its corresponding polymers. Poly(this compound) and its copolymers are known to exhibit thermoresponsive behavior in aqueous solutions, making them ideal candidates for the design of "smart" materials that respond to environmental stimuli. In the realm of drug development, these polymers are being explored for the creation of novel drug delivery systems, where the controlled release of therapeutic agents can be triggered by changes in temperature. This guide details the chemical synthesis of the TBMAM monomer, providing a foundation for its application in polymer science and pharmaceutical research.

Synthetic Pathways

Two principal methods for the synthesis of this compound are presented here: the acid-catalyzed Ritter reaction and the acylation of tert-butylamine with methacryloyl chloride.

Ritter Reaction: Synthesis from Methacrylonitrile and tert-Butyl Alcohol

The Ritter reaction provides a direct route to N-substituted amides from a nitrile and a carbocation source, such as a tertiary alcohol in the presence of a strong acid.[1]

-

Reactants: Methacrylonitrile, tert-Butyl Alcohol

-

Catalyst: Concentrated Sulfuric Acid

-

Product: this compound

The reaction proceeds through the formation of a stable tert-butyl carbocation, which is then attacked by the nitrogen of the nitrile, leading to a nitrilium ion intermediate. Subsequent hydrolysis yields the final amide product.

Acylation of tert-Butylamine

This method involves the reaction of an acid chloride, methacryloyl chloride, with a primary amine, tert-butylamine. This is a classic and generally high-yielding amidation reaction.

-

Reactants: Methacryloyl Chloride, tert-Butylamine

-

Solvent: Dichloromethane (or other inert solvent)

-

Base (optional, to scavenge HCl): Triethylamine or excess tert-Butylamine

-

Product: this compound

Experimental Protocols

Protocol 1: Synthesis via Ritter Reaction

This protocol is adapted from established Ritter reaction procedures.

Materials:

-

tert-Butyl alcohol (t-BuOH)

-

Methacrylonitrile (MAN)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Benzene (for recrystallization)

-

Ice

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add methacrylonitrile.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred methacrylonitrile, maintaining the temperature below 10 °C.

-

Once the acid has been added, slowly add tert-butyl alcohol via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7-8.

-

The crude this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of warm, dry benzene, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold benzene, and dry in a vacuum oven.

Protocol 2: Synthesis via Acylation of tert-Butylamine

Materials:

-

Methacryloyl chloride

-

tert-Butylamine

-

Triethylamine (optional)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve tert-butylamine in dichloromethane. If using, add one equivalent of triethylamine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic methods.

| Parameter | Ritter Reaction | Acylation of tert-Butylamine | Reference |

| Yield | 87% | Typically high, >90% (estimated) | [1] |

| Melting Point | 94 °C | Not explicitly found, but expected to be similar | [1] |

| Appearance | White crystalline solid | White crystalline solid |

Spectroscopic Data:

| Technique | Peak Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, -C(CH₃)₃), δ 5.59-6.28 (m, 3H, vinyl protons), δ 7.27 (s, 1H, -NH) | [1] |

| ¹³C NMR (CDCl₃) | δ 28.77 (-C(CH₃)₃), δ 51.37 (-C(CH₃)₃), δ 122.82 (=CH₂), δ 132.93 (=CH-), δ 164.80 (C=O) | [1] |

| FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1620 cm⁻¹ (C=C stretch), ~1550 cm⁻¹ (N-H bend, Amide II) | General Spectroscopic Data |

Applications in Drug Delivery

Polymers and copolymers of this compound are of particular interest in the development of thermoresponsive drug delivery systems. The lower critical solution temperature (LCST) of these polymers can be tuned by copolymerization with hydrophilic monomers. Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition to become insoluble, forming a hydrogel. This property can be exploited to encapsulate drugs and release them in a controlled manner in response to temperature changes, such as the slightly elevated temperatures found in tumor microenvironments.

For example, a TBMAM-based nanogel could be loaded with a chemotherapeutic agent. In the bloodstream (at normal body temperature), the nanogel remains in its soluble state, circulating with minimal drug leakage. Upon reaching a tumor site, which is often slightly warmer, the nanogel could collapse, releasing the encapsulated drug directly to the cancer cells. This targeted delivery can enhance the therapeutic efficacy of the drug while minimizing systemic side effects. The specific signaling pathway targeted would depend on the encapsulated drug. For instance, if a kinase inhibitor is delivered, it would interfere with phosphorylation cascades involved in cell proliferation and survival.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a key monomer for the development of advanced functional polymers. Two robust synthetic methods, the Ritter reaction and the acylation of tert-butylamine, have been described with detailed experimental protocols. The provided quantitative and spectroscopic data will aid researchers in the characterization and quality control of the synthesized monomer. The potential application of TBMAM-based polymers in thermoresponsive drug delivery highlights the importance of this monomer in the ongoing development of novel therapeutic systems. It is anticipated that this guide will serve as a valuable resource for scientists and professionals working in polymer chemistry, materials science, and drug development.

References

A Comprehensive Technical Guide to the Physical Properties of Poly(N-tert-Butylmethacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of poly(N-tert-Butylmethacrylamide) (p(tBMA)), a stimuli-responsive polymer with significant potential in various scientific and biomedical applications, particularly in the field of drug delivery. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and visualizes a relevant experimental workflow.

Core Physical Properties

Poly(this compound) is a synthetic polymer valued for its thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). This property, along with its biocompatibility, makes it a subject of interest for the development of "smart" materials.

Quantitative Data Summary

The following table summarizes the key physical properties of poly(this compound) homopolymer. It is important to note that some properties, such as molecular weight and polydispersity, are highly dependent on the specific synthesis conditions.

| Property | Value | Notes |

| Glass Transition Temperature (Tg) | 128 °C[1] | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is crucial for understanding the material's mechanical behavior at different temperatures. |

| Molecular Weight (Mn, Mw) | Varies | The number-average (Mn) and weight-average (Mw) molecular weights are dependent on polymerization conditions such as initiator concentration, monomer concentration, and reaction time. These are typically determined by techniques like Size Exclusion Chromatography (SEC). |

| Polydispersity Index (PDI) | Varies | The PDI (Mw/Mn) indicates the breadth of the molecular weight distribution in a polymer sample. A value closer to 1 signifies a more uniform chain length. |

| Solubility | Soluble in organic solvents such as THF, chloroform, toluene, and dioxane.[2] Insoluble in water at room temperature. | The solubility profile is critical for processing and application. Its insolubility in water at physiological temperatures is a key aspect of its use in aqueous-based systems. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of poly(this compound).

Synthesis via Free Radical Polymerization

This protocol outlines a standard procedure for the synthesis of poly(this compound) using a free-radical initiator.

Materials:

-

This compound (tBMA) monomer

-

Azobisisobutyronitrile (AIBN) as the initiator

-

Anhydrous 1,4-dioxane as the solvent

-

Methanol for precipitation

-

Nitrogen gas (high purity)

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve a specific amount of tBMA monomer and AIBN in anhydrous 1,4-dioxane. A typical monomer-to-initiator molar ratio is in the range of 100:1 to 500:1, depending on the desired molecular weight.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Polymerization: After the final thaw, backfill the flask with nitrogen gas. Immerse the flask in a preheated oil bath at a controlled temperature (typically 60-70 °C) to initiate the polymerization.

-

Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

-

Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

-

Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Techniques

NMR spectroscopy is used to confirm the chemical structure of the synthesized polymer.

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the dried polymer in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).

Data Acquisition:

-

Acquire both ¹H NMR and ¹³C NMR spectra.

-

¹H NMR: Typical chemical shifts for poly(this compound) will show broad peaks corresponding to the polymer backbone protons and the protons of the tert-butyl group.

-

¹³C NMR: The spectrum will display characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the polymer backbone.

SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[2]

Instrumentation:

-

A GPC system equipped with a refractive index (RI) detector.

-

A set of columns suitable for the expected molecular weight range of the polymer.

Experimental Conditions:

-

Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve for molecular weight determination.

Sample Preparation:

-

Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase.

-

Filter the solution through a syringe filter (e.g., 0.45 µm) before injection to remove any particulate matter.

Thermal analysis provides information about the thermal transitions and stability of the polymer.

Instrumentation:

-

A Differential Scanning Calorimeter (DSC) for determining the glass transition temperature (Tg).

-

A Thermogravimetric Analyzer (TGA) for assessing thermal stability.

DSC Procedure:

-

Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg.

-

Cool the sample at a controlled rate.

-

Reheat the sample at the same rate. The glass transition is typically observed as a step-like change in the heat flow curve during the second heating scan.

TGA Procedure:

-

Place a small, accurately weighed sample of the polymer (typically 5-10 mg) into a TGA pan.

-

Heat the sample under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The TGA curve will show the weight loss of the polymer as a function of temperature, indicating its decomposition temperature and thermal stability.

Mandatory Visualizations

Experimental Workflow: Thermoresponsive Drug Delivery System

The following diagram illustrates a conceptual workflow for the development and application of a poly(this compound)-based hydrogel for thermoresponsive drug delivery.

Caption: Workflow for a thermoresponsive drug delivery system.

Logical Relationship: Synthesis and Characterization

This diagram illustrates the logical relationship between the synthesis of poly(this compound) and its subsequent characterization to determine its key physical properties.

Caption: Synthesis and characterization logical flow.

References

Thermoresponsive Behavior of Poly(N-tert-Butylmethacrylamide) in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoresponsive behavior of poly(N-tert-Butylmethacrylamide) (pNtBMA) and its copolymers in aqueous solutions. pNtBMA is a stimuli-responsive polymer that exhibits a Lower Critical Solution Temperature (LCST), a property that makes it a promising candidate for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and bioseparations. This document details the synthesis of pNtBMA, methods for characterizing its thermoresponsive properties, and the factors that influence its LCST.

Core Concepts: The Thermoresponsive Nature of pNtBMA

Thermoresponsive polymers undergo a reversible phase transition in response to a change in temperature. For polymers exhibiting an LCST, they are soluble in a solvent at lower temperatures and become insoluble as the temperature is raised above this critical point. This phenomenon is driven by a shift in the balance of interactions between the polymer and solvent molecules, as well as intramolecular and intermolecular polymer interactions. In the case of pNtBMA in water, at temperatures below the LCST, hydrogen bonding between the amide groups of the polymer and water molecules dominates, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the bulky tert-butyl groups of the polymer chains become more favorable, causing the polymer to collapse and precipitate out of solution.[1][2]

Quantitative Data on Thermoresponsive Behavior

The LCST of pNtBMA can be precisely tuned by copolymerizing it with other monomers. By incorporating hydrophilic or hydrophobic comonomers, the overall hydrophilic-lipophilic balance of the resulting copolymer is altered, thereby shifting the transition temperature.[1][2]

One of the most effective ways to modulate the LCST of pNtBMA is through copolymerization with acrylamide (AAm), a hydrophilic monomer. Increasing the molar fraction of acrylamide in the copolymer leads to a higher LCST.[1]

Table 1: Lower Critical Solution Temperature (LCST) of Poly(N-tert-butylacrylamide-co-acrylamide) Copolymers

| Mole % NtBA in Feed | Mole % AAm in Feed | LCST (°C) |

| 80 | 20 | 2 |

| 70 | 30 | 10 |

| 60 | 40 | 19 |

| 50 | 50 | 27 |

| 40 | 60 | 37 |

| 30 | 70 | 45 |

| 20 | 80 | 58 |

Data extracted from "Stimuli sensitive copolymer poly(N‐tert‐butylacrylamide‐ran‐acrylamide): Synthesis and characterization".[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pNtBMA and the characterization of its thermoresponsive behavior.

Synthesis of Poly(N-tert-butylacrylamide) via Free Radical Polymerization

This protocol describes a typical free-radical polymerization of N-tert-butylacrylamide in a solution.

Materials:

-

N-tert-butylacrylamide (NtBA) monomer

-

2,2'-Azobis(isobutyronitrile) (AIBN) as initiator

-

N,N-Dimethylformamide (DMF) as solvent

-

Methanol

-

Deionized water

Procedure:

-

Monomer and Initiator Preparation: In a reaction vessel, dissolve the desired amount of N-tert-butylacrylamide monomer and AIBN (typically 1-2 mol% with respect to the monomer) in DMF. A typical concentration would be a total of 5g of monomers and 50mg of AIBN in 25ml of DMF.[3][4]

-

Degassing: To remove dissolved oxygen, which can inhibit polymerization, flush the solution with an inert gas, such as nitrogen or argon, for at least 30 minutes.

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a constant temperature, typically between 60-70 °C, and stir the reaction mixture. The polymerization time can vary from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Precipitation and Purification: After polymerization, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as deionized water or methanol.

-

Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer, initiator, and solvent. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Determination of Lower Critical Solution Temperature (LCST)

The LCST of pNtBMA and its copolymers can be determined using several techniques, with turbidimetry and Differential Scanning Calorimetry (DSC) being the most common.

This method relies on the change in the optical transparency of the polymer solution as it undergoes the phase transition.

Equipment:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device)

-

Cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 wt%). Ensure the polymer is fully dissolved.

-

Measurement: Place the cuvette containing the polymer solution in the spectrophotometer.

-

Temperature Ramp: Gradually increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1 °C/min).

-

Data Acquisition: Monitor the transmittance (or absorbance) of the solution at a fixed wavelength (e.g., 500 nm) as a function of temperature.

-

LCST Determination: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.[5]

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

DSC pans and lids

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the polymer solution (typically 5-10 mg) into a DSC pan and hermetically seal it. Prepare a reference pan containing the same amount of pure solvent (water).

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected LCST.

-

Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The onset temperature of this peak is often taken as the LCST.[6][7]

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for synthesizing and characterizing thermoresponsive polymers, and the relationship between copolymer composition and the resulting LCST.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mdpi.com [mdpi.com]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermoresponsive Behavior of Poly(N-tert-Butylmethacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) properties associated with poly(N-tert-Butylmethacrylamide) (PtBMAm). It addresses the behavior of the homopolymer and its significant role as a comonomer in tuning the thermoresponsive properties of copolymers for advanced applications in research and drug development.

Introduction to LCST and Poly(this compound)

A Lower Critical Solution Temperature (LCST) is a critical physical property of some polymers, defining the temperature above which the polymer and solvent are no longer miscible. Below the LCST, the polymer is soluble, forming a homogeneous solution, primarily due to hydrogen bonding between the polymer and water molecules. As the temperature rises to the LCST, these hydrogen bonds weaken, and hydrophobic interactions between polymer chains become dominant, causing the polymer to precipitate from the solution. This sharp, reversible phase transition makes thermoresponsive polymers, often called "smart" polymers, highly valuable for a range of applications, including drug delivery, tissue engineering, and smart surfaces.[1]

Poly(this compound) is a polymer synthesized from the this compound monomer. Due to the bulky and hydrophobic tert-butyl group, the homopolymer, PtBMAm, is generally considered water-insoluble. A similar polymer, poly(tert-butyl methacrylate), is known to be soluble in organic solvents such as THF, chloroform, and toluene, but precipitates from alcohols and is not water-soluble[2]. Consequently, the PtBMAm homopolymer does not exhibit a Lower Critical Solution Temperature in aqueous solutions.

However, this compound is a crucial hydrophobic comonomer. By incorporating it into more hydrophilic polymer chains, the overall hydrophobic-hydrophilic balance of the resulting copolymer can be precisely controlled. This allows for the fine-tuning of the LCST to a specific, desired temperature, making it highly relevant for physiological and other temperature-sensitive applications.[3]

Synthesis of Thermoresponsive Copolymers

The most common method for synthesizing this compound-containing copolymers is free-radical polymerization. This technique allows for the creation of random copolymers where the monomer units are distributed along the polymer chain.

Typical Protocol for Free-Radical Polymerization:

A representative synthesis, adapted for N-substituted (meth)acrylamide copolymers, is as follows:

-

Monomer and Initiator Preparation: The desired molar ratios of this compound and a hydrophilic comonomer (e.g., N-isopropylacrylamide) are dissolved in an appropriate solvent, such as benzene or N,N-dimethylformamide (DMF).[4]

-

Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.[4]

-

Deoxygenation: The solution is deoxygenated to prevent inhibition of the polymerization reaction, typically by bubbling with an inert gas like nitrogen or argon for 20-30 minutes.

-

Polymerization Reaction: The reaction vessel is sealed and placed in a temperature-controlled bath, commonly at 60-70°C, and left for several hours (e.g., 24 hours) to proceed.[4]

-

Purification: After the reaction, the polymer is precipitated by pouring the solution into a non-solvent (e.g., cold diethyl ether or hexane).

-

Drying: The precipitated polymer is collected, washed, and dried under vacuum to remove residual solvent and unreacted monomers.

The final copolymer composition can be determined using techniques like ¹H-NMR spectroscopy by integrating the characteristic peaks of each monomer unit.[5]

Quantitative Data on LCST of Copolymers

The primary role of this compound is to decrease the LCST of a hydrophilic polymer. The bulky tert-butyl group increases the overall hydrophobicity of the copolymer, causing it to phase-separate from water at a lower temperature.

As a case study, the following table summarizes the effect of incorporating the closely related N-tert-butylacrylamide (NtBA) on the LCST of poly(N-isopropylacrylamide) (PNIPAM). The principle of using a hydrophobic comonomer to tune the LCST is identical.

| Copolymer Composition (mol% NIPAM) | Copolymer Composition (mol% NtBA) | LCST (°C) |

| 100 | 0 | 32.8 |

| 95 | 5 | 29.5 |

| 90 | 10 | 25.1 |

| 85 | 15 | 22.3 |

| Data derived from studies on poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) copolymers.[4] |

This data clearly demonstrates that as the content of the hydrophobic comonomer (NtBA) increases, the LCST of the resulting copolymer systematically decreases.

Experimental Protocols for LCST Determination

Accurate determination of the LCST is critical for the application of thermoresponsive polymers. The most common techniques are turbidimetry and Differential Scanning Calorimetry (DSC).

This method measures the change in optical transmittance of a polymer solution as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of the polymer, typically at a concentration of 1% (w/v).

-

Measurement Setup: Place the solution in a cuvette inside a spectrophotometer equipped with a temperature-controlled cell holder.

-

Heating and Data Collection: Increase the temperature of the solution at a controlled rate, for example, 0.5°C per minute.

-

Data Acquisition: Record the optical transmittance at a fixed wavelength (e.g., 405 nm) as the temperature increases.[4]

-

LCST Determination: Plot transmittance versus temperature. The LCST is identified as the temperature corresponding to the inflection point of the curve, or more commonly, the point of 50% transmittance.

DSC measures the heat flow associated with the polymer's phase transition. The dehydration of the polymer chains at the LCST is an endothermic process, which is detected as a peak in the DSC thermogram.

Detailed Protocol:

-

Sample Preparation: Accurately weigh a small amount of the polymer solution (typically 5-10 mg of a 1% solution) into a DSC pan. An equal amount of pure solvent is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Scan: Heat the sample at a constant rate, such as 2.0°C per minute, over a temperature range that encompasses the expected LCST (e.g., 0°C to 60°C).[4]

-

Data Analysis: The LCST is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy of the transition.

Visualizations

Caption: Modulation of LCST via copolymer composition.

Caption: Workflow for LCST determination.

References

- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 2. polymersource.ca [polymersource.ca]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. Preparation and Characterization of Thermoresponsive Polymer Scaffolds Based on Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) for Cell Culture | MDPI [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

N-tert-Butylmethacrylamide monomer solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-tert-Butylmethacrylamide Monomer in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (TBNMA), a monomer with increasing importance in polymer chemistry and its applications in fields such as drug delivery. Understanding the solubility of TBNMA in various organic solvents is crucial for its polymerization, processing, and formulation into functional materials.

Introduction to this compound (TBNMA)

This compound is a vinyl monomer characterized by a bulky tert-butyl group attached to the nitrogen atom of the acrylamide functionality. This structural feature imparts unique properties to its polymers, including thermal responsiveness and hydrophobicity. TBNMA is a white to off-white crystalline solid at room temperature.[1][2] Its polymers are of significant interest for applications in controlled drug release, hydrogels, and responsive materials.

A study has reported the solubility of N-tert-butylacrylamide in several organic solvents, including ethyl acetate, ethanol, dichloromethane, water, formamide, N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC), at temperatures ranging from 279.15 to 353.15 K.[3][4]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that while a detailed study by Wang et al. (2011) investigated the solubility of TBNMA in a range of solvents, the full dataset from this study is not publicly available. The data presented here is compiled from various sources and should be considered as a general guideline.

| Solvent | Temperature (°C) | Solubility | Source |

| Various Organic Solvents | 20 | 3.8 g/L | --INVALID-LINK--, --INVALID-LINK--[1][2][5] |

| Ethanol | 30 | Limited | --INVALID-LINK--[6] |

| Water | 30 | 1 g/L | --INVALID-LINK--[1][2] |

| Water | Ambient | Should be soluble up to 9 g/L | --INVALID-LINK-- |

Note: The solubility of TBNMA is temperature-dependent and generally increases with temperature.[3][4] The study by Wang et al. (2011) provides a comprehensive analysis of this temperature dependency in the aforementioned solvents.

Experimental Protocol for Solubility Determination (Synthetic Method)

The "synthetic method" is a common technique used to determine the solubility of a solid in a liquid at various temperatures. A plausible experimental protocol based on this method is detailed below.

Objective: To determine the temperature at which a known composition of solute (TBNMA) and solvent becomes a homogeneous solution upon heating, and subsequently, the temperature at which it begins to precipitate upon cooling.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with temperature control (e.g., ±0.1 K)

-

Calibrated thermometer or thermocouple

-

Analytical balance (±0.0001 g)

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: A series of samples with different known compositions of TBNMA and the chosen organic solvent are prepared by accurately weighing both components directly into the jacketed glass vessel.

-

Heating and Dissolution: The mixture is heated slowly and at a constant rate using the circulating water bath while being continuously stirred to ensure homogeneity.

-

Visual Observation: The temperature at which the last solid particle of TBNMA dissolves completely is carefully recorded. This is the saturation temperature for that specific composition.

-

Cooling and Precipitation: The clear solution is then cooled down slowly and at a constant rate.

-

Precipitation Point: The temperature at which the first sign of turbidity or crystal formation appears is recorded as the precipitation or cloud point.

-

Data Analysis: The experiment is repeated for various compositions of TBNMA and the solvent to construct a solubility curve (solubility vs. temperature).

Logical Workflow for Solubility Determination

The following diagram illustrates the general logical workflow for determining the solubility of a solid monomer like this compound in an organic solvent.

Caption: Workflow for determining monomer solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Temperature: As with most solid solutes, the solubility of TBNMA in organic solvents generally increases with temperature.

-

Polarity of the Solvent: The "like dissolves like" principle applies. TBNMA has both polar (amide group) and nonpolar (tert-butyl and vinyl groups) characteristics. Its solubility will be highest in solvents with a compatible polarity.

-

Hydrogen Bonding: The amide group in TBNMA can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, formamide) can interact favorably with the monomer, potentially increasing its solubility.

-

Purity of Monomer and Solvent: Impurities can affect the measured solubility.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While a comprehensive, publicly available dataset is limited, the existing information and established experimental methodologies provide a solid foundation for researchers and professionals working with this monomer. The provided experimental protocol and workflow diagram offer a practical guide for determining solubility in specific solvent systems relevant to a particular application. Further research to populate a comprehensive public database of TBNMA solubility would be highly beneficial to the scientific community.

References

- 1. lookchem.com [lookchem.com]

- 2. N-TERT-BUTYLACRYLAMIDE CAS#: 107-58-4 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-TERT-BUTYLACRYLAMIDE | 107-58-4 [amp.chemicalbook.com]

- 6. Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Hydrophobicity of N-tert-Butylmethacrylamide and Comparative Monomers for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hydrophobicity in Polymer-Based Therapeutics

Hydrophobicity is a fundamental physicochemical property that dictates the interaction of a molecule with water. In the realm of polymer science and drug delivery, the hydrophobicity of constituent monomers is a critical design parameter that profoundly influences the macroscopic properties and ultimate performance of therapeutic systems. The balance between hydrophobic and hydrophilic characteristics within a polymer network governs crucial factors such as drug encapsulation efficiency, nanoparticle stability, drug release kinetics, and interactions with biological membranes.[1] An optimal hydrophilic-lipophilic balance (HLB) is often sought to ensure that a drug carrier can effectively transport a hydrophobic drug through an aqueous biological environment to its target site.[2]

This technical guide provides an in-depth analysis of the hydrophobicity of N-tert-Butylmethacrylamide (tBMA), a monomer of growing interest, by comparing its key hydrophobicity metrics against a selection of commonly utilized monomers in biomedical research and drug development. Quantitative data is presented to facilitate direct comparison, and detailed experimental protocols for measuring these properties are provided.

Quantitative Comparison of Monomer Hydrophobicity

The hydrophobicity of a monomer can be quantified through several key parameters: the octanol-water partition coefficient (LogP), solubility in water, and the water contact angle of its corresponding homopolymer. A higher LogP value and a larger contact angle indicate greater hydrophobicity, while higher water solubility indicates greater hydrophilicity.

The table below summarizes these metrics for this compound and other standard monomers.

| Monomer | Monomer Structure | LogP (Octanol/Water) | Water Solubility (at 20-25°C) | Homopolymer | Polymer Water Contact Angle (θ) |

| This compound (tBMA) * | C=C(C)C(=O)NC(C)(C)C | ~1.4 | ~9 g/L | Poly(N-tert-butylacrylamide) | Not Found |

| Methyl Methacrylate (MMA) | C=C(C)C(=O)OC | 1.38[3][4][5] | 15.9 g/L[3][6] | Poly(methyl methacrylate) (PMMA) | 66° - 71°[7][8][9] |

| Styrene | C=CC1=CC=CC=C1 | 2.95[7][10] | 0.31 g/L[10][11] | Polystyrene (PS) | 86° - 94°[10][11][12] |

| N-isopropylacrylamide (NIPAAm) | C=CC(=O)NC(C)C | 0.28 (est.)[4] | Slightly Soluble[4] | Poly(N-isopropylacrylamide) (PNIPAM) | ~42° (< LCST) / ~90° (> LCST)[13] |

| 2-Hydroxyethyl Methacrylate (HEMA) | C=C(C)C(=O)OCCO | 0.42 - 0.50[14][15] | Miscible[14][15] | Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~61° - 69° |

| Acrylic Acid (AA) | C=CC(=O)O | 0.28 - 0.35 | Miscible | Poly(acrylic acid) (PAA) | ~6.5° - 62° |

*Due to limited available data for this compound, values from its close structural analog, N-tert-Butylacrylamide (tBA), are used as an approximation. The LogP for tBA is reported to be ~1.1-1.4.[9] Its water solubility is approximately 9 g/L.[1][8]

From this data, this compound, represented by its acrylamide analog, exhibits moderate hydrophobicity. Its LogP value is comparable to that of Methyl Methacrylate, positioning it as significantly more hydrophobic than highly hydrophilic monomers like Acrylic Acid and HEMA, but less hydrophobic than the very nonpolar Styrene monomer.

Impact of Monomer Hydrophobicity on Drug Delivery Carrier Performance

The choice of monomer and the resulting polymer's hydrophobicity directly impacts the efficacy of a drug delivery system. Increased hydrophobicity in the polymer backbone can enhance the encapsulation of hydrophobic drugs and improve the stability of the resulting nanoparticles. However, excessive hydrophobicity can lead to poor interaction with aqueous biological fluids and potential toxicity. The diagram below illustrates the interconnected relationships between monomer properties and the functional outcomes of a drug delivery vehicle.

Detailed Experimental Protocols

Accurate and reproducible measurement of hydrophobicity is paramount. The following sections detail the standard operating procedures for the key experimental techniques cited.

LogP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP). It directly measures the concentration of a solute in two immiscible phases.

Methodology:

-

Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4). This is achieved by mixing the two liquids, shaking vigorously, and allowing them to separate for at least 24 hours before use.

-

Solute Addition: A small, precisely weighed amount of the monomer (~1 mg) is dissolved in a vessel containing a known volume of the mutually saturated solvents (e.g., 10 mL water and 10 mL octanol).[12] Alternatively, a stock solution of the compound in a solvent like DMSO can be added.[12]

-

Equilibration: The vessel is sealed and agitated at a constant temperature (e.g., 25°C) until equilibrium is reached. This can involve shaking or rotating the vessel for a period ranging from 1 to 24 hours.[12]

-

Phase Separation: The mixture is centrifuged to ensure complete and clean separation of the octanol and aqueous phases.

-

Quantification: An aliquot is carefully removed from each phase. The concentration of the monomer in each phase is then determined using an appropriate analytical technique, such as UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

Water Contact Angle Measurement by Sessile Drop Method (ASTM D5946)

This optical method measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. It provides a direct measure of the wettability of a solid surface, such as a polymer film.

Methodology:

-

Polymer Film Preparation: A thin, uniform film of the polymer is prepared on a solid, flat substrate (e.g., silicon wafer, glass slide) via methods like spin-coating, dip-coating, or solvent casting. The film is thoroughly dried to remove any residual solvent.

-

Instrumentation Setup: The polymer-coated substrate is placed on a level stage within a contact angle goniometer. The system is environmentally controlled for temperature (e.g., 23 ± 2 °C) and humidity (50 ± 10%).[13]

-

Droplet Deposition: A micro-syringe dispenses a small, precise volume of high-purity water (e.g., 1-6 µL) onto the polymer surface.[9][13] The drop is deposited gently to minimize dynamic effects.

-

Image Capture: A high-resolution camera, positioned parallel to the substrate, captures a profile image of the sessile drop on the surface. The image is typically taken within a few seconds of deposition to measure the static contact angle.[9]

-

Angle Analysis: Software analyzes the captured image by fitting a mathematical equation (e.g., Young-Laplace) to the shape of the droplet. The angle between the baseline of the drop and the tangent at the drop's edge is calculated.

-

Replication: Measurements are repeated at multiple locations on the film surface to ensure statistical validity and account for any surface heterogeneity.[13] The mean value is reported as the contact angle.

Hansen Solubility Parameter (HSP) Determination

Hansen Solubility Parameters provide a more nuanced view of solubility by breaking down the total Hildebrand solubility parameter (δt) into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A polymer's HSP is determined by testing its solubility in a range of solvents with known HSPs.

Methodology:

-

Solvent Selection: A set of diverse solvents (typically 20-30) with well-characterized and wide-ranging Hansen parameters (δd, δp, δh) is selected.

-

Solubility Testing: A small amount of the polymer is added to each solvent (e.g., 10% w/v). The mixtures are agitated and allowed to sit for a set period (e.g., 24 hours).

-

Scoring: Each solvent is scored based on its ability to dissolve the polymer. A simple binary system is often used: '1' for a good solvent (polymer dissolves completely) and '0' for a poor solvent (polymer swells or remains undissolved).

-

Data Plotting: The HSPs of each solvent are plotted as points in a 3D space with axes δd, δp, and δh. The points are color-coded based on their solubility score ('good' or 'poor').

-

Hansen Sphere Calculation: A computational algorithm is used to find the center point (δd, δp, δh of the polymer) and radius (R₀) of a sphere that best encompasses all the 'good' solvents while excluding the 'poor' solvents. The center of this "solubility sphere" represents the Hansen Solubility Parameters of the polymer.

Conclusion

This guide provides a quantitative and methodological framework for understanding the hydrophobicity of this compound in the context of other monomers crucial to drug delivery and biomaterials science. The data indicates that tBMA is a moderately hydrophobic monomer, similar to MMA. This positions it as a versatile building block for tuning the hydrophilic-lipophilic balance of copolymers. For drug development professionals, this moderate hydrophobicity suggests that polymers incorporating tBMA could offer a favorable balance for encapsulating nonpolar drug molecules while maintaining sufficient interaction with the aqueous biological environment. The detailed protocols and workflows provided herein serve as a practical resource for researchers aiming to characterize and rationally design next-generation polymer-based therapeutic systems.

References

- 1. N-tert-ブチルアクリルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-Isopropylacrylamide | 2210-25-5 [chemicalbook.com]

- 3. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-tert-ブチルアクリルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. tert-Butylacrylamide | C7H13NO | CID 7877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Table 1, Properties of Styrene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Styrene - Wikipedia [en.wikipedia.org]

- 8. Styrene - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Styrene (CAS 100-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. N-tert-Butylacrylamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. researchgate.net [researchgate.net]

- 14. t-Butylacrylamide | C7H13NO | CID 18539458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

N-tert-Butylmethacrylamide: A Comprehensive Technical Guide

CAS Number: 6554-73-0

This technical guide provides an in-depth overview of N-tert-Butylmethacrylamide, a functional monomer with significant potential in polymer chemistry, particularly for applications in the biomedical and materials science fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, polymerization, and potential applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its bulky tert-butyl group imparts unique solubility and thermal characteristics to the polymers derived from it. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6554-73-0 | [1] |

| Molecular Formula | C8H15NO | [2] |

| Molecular Weight | 141.21 g/mol | [2] |

| Melting Point | 56.0 to 60.0 °C | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Solubility | Almost transparent in Methanol | [1] |

Note: Much of the publicly available data refers to N-tert-Butylacrylamide. The data presented here is specific to this compound where available.

Synthesis and Purification

While detailed, step-by-step synthesis protocols for this compound are not extensively published, a general approach involves the reaction of methacryloyl chloride with tert-butylamine. A generalized experimental protocol, adapted from procedures for similar compounds, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methacryloyl chloride

-

tert-Butylamine

-

Anhydrous diethyl ether (or a similar inert solvent)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve tert-butylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methacryloyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred tert-butylamine solution. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate, to yield a crystalline solid.[3]

Polymerization of this compound